Enhanced Polarity and Hydrogen-Bond Donor Capacity vs. Unsubstituted Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate
The target compound incorporates a hydroxymethyl substituent at the triazole C4 position, which introduces hydrogen-bond donor capability absent in the unsubstituted ethyl 2-(1H-1,2,3-triazol-1-yl)acetate. This structural difference translates into a computed Topological Polar Surface Area (TPSA) of 77.24 Ų and a calculated LogP of -0.67 . By comparison, the unsubstituted analog (CAS 4314-21-0) exhibits a TPSA of 56.42 Ų and a LogP of -0.05, representing a ~37% increase in polar surface area and a >10-fold shift in lipophilicity for the target compound [1]. These differences directly impact solubility, chromatographic retention, and passive membrane permeability predictions, making the target compound a preferred intermediate when increased hydrophilicity or additional H-bond interactions are desired.
| Evidence Dimension | Computed TPSA and LogP as measures of polarity and hydrophilicity |
|---|---|
| Target Compound Data | TPSA = 77.24 Ų; LogP = -0.67 |
| Comparator Or Baseline | Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate (CAS 4314-21-0): TPSA = 56.42 Ų; LogP = -0.05 |
| Quantified Difference | TPSA increase of 20.82 Ų (+37%); LogP decrease of 0.62 units (>10× increase in hydrophilicity) |
| Conditions | Computed descriptors from PubChem and vendor technical datasheets; values calculated using standard cheminformatics algorithms (XLogP3, topological PSA). |
Why This Matters
For procurement decisions in medicinal chemistry and chemical biology, the predictable increase in polarity and hydrogen-bonding potential directly influences compound solubility, formulation behavior, and the feasibility of downstream bioconjugation, making the target compound functionally non-interchangeable with the unsubstituted ester.
- [1] PubChem Compound Summary for CID 13640586, Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate. National Center for Biotechnology Information (2025). View Source
